Methyl Alpha-L-Arabinopyranoside-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl Alpha-L-Arabinopyranoside-13C: is a stable isotope-labelled compound, specifically a 13C-labelled carbohydrate. It is a derivative of Methyl Alpha-L-Arabinopyranoside, where the carbon atom in the molecule is replaced with the 13C isotope. This compound is used in various scientific research applications due to its unique properties and the ability to trace its metabolic pathways using nuclear magnetic resonance (NMR) spectroscopy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl Alpha-L-Arabinopyranoside-13C involves the partial methylation of Methyl Alpha-L-Arabinopyranoside. This process is followed by liquid chromatography to separate the methyl ethers . The reaction conditions typically involve the use of methanol and water as solvents, and the process is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality raw materials and advanced chromatographic techniques to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl Alpha-L-Arabinopyranoside-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for specific research applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like methyl iodide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products: The major products formed from these reactions include various methyl ethers and other derivatives of this compound. These products are used in further research and development applications .
Wissenschaftliche Forschungsanwendungen
Methyl Alpha-L-Arabinopyranoside-13C has a wide range of scientific research applications:
Wirkmechanismus
The precise mechanism of action of Methyl Alpha-L-Arabinopyranoside-13C is not fully understood. it is known to exert its effects through multiple pathways, including the inhibition of inflammatory mediators and the activation of antioxidant enzymes . The compound interacts with various molecular targets and pathways, influencing cellular processes and metabolic activities .
Vergleich Mit ähnlichen Verbindungen
- Methyl Beta-L-Arabinopyranoside
- Methyl Alpha-D-Arabinopyranoside
- Methyl Beta-D-Arabinopyranoside
Comparison: Methyl Alpha-L-Arabinopyranoside-13C is unique due to its 13C isotope labelling, which allows for detailed metabolic studies using NMR spectroscopy. This feature distinguishes it from other similar compounds that do not have the isotope labelling . Additionally, the specific configuration of the L-arabinopyranoside moiety provides unique biological and chemical properties compared to its D-isomers .
Eigenschaften
Molekularformel |
C6H12O5 |
---|---|
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
(2R,3R,4S,5S)-2-methoxy(613C)oxane-3,4,5-triol |
InChI |
InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6+/m0/s1/i2+1 |
InChI-Schlüssel |
ZBDGHWFPLXXWRD-DIGXEVASSA-N |
Isomerische SMILES |
CO[C@H]1[C@@H]([C@H]([C@H]([13CH2]O1)O)O)O |
Kanonische SMILES |
COC1C(C(C(CO1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.